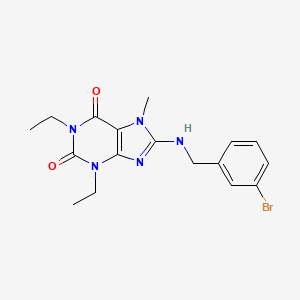
Adenosine receptor inhibitor 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine receptor inhibitor 2 is a compound that specifically targets and inhibits the activity of adenosine receptors, particularly the A2A subtype. Adenosine receptors are a group of G protein-coupled receptors that mediate the physiological actions of adenosine, a nucleoside involved in various biological processes. The inhibition of these receptors has significant implications in various fields, including medicine, pharmacology, and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine receptor inhibitor 2 typically involves the modification of adenine derivatives. One common method includes the substitution of specific functional groups on the adenine ring to enhance its binding affinity and inhibitory activity.
Industrial Production Methods
Industrial production of adenosine receptor inhibitors often involves large-scale chemical synthesis using automated reactors. The process includes multiple steps of purification and quality control to ensure the consistency and potency of the final product. The use of high-throughput screening and computational modeling aids in optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Adenosine receptor inhibitor 2 undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of hydrogen atoms with functional groups like benzimidazolyl or cyclopentyl groups.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its binding affinity.
Hydrolysis: Breaking down the compound into simpler molecules under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in dry dimethylformamide (DMF) with triethylamine (Et3N) at room temperature for extended periods.
Oxidation: Often involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted adenine derivatives, which retain the core structure but exhibit different functional properties depending on the substituents introduced .
Scientific Research Applications
Adenosine receptor inhibitor 2 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the binding interactions and signaling pathways of adenosine receptors.
Biology: Helps in understanding the role of adenosine receptors in cellular processes like immune response and neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting adenosine receptors
Mechanism of Action
Adenosine receptor inhibitor 2 exerts its effects by binding to the A2A adenosine receptor, preventing the activation of the receptor by adenosine. This inhibition disrupts the downstream signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in various physiological processes. The compound’s ability to block these pathways makes it a valuable tool in modulating immune responses and other cellular activities .
Comparison with Similar Compounds
Similar Compounds
Istradefylline: A selective A2A receptor inhibitor used in the treatment of Parkinson’s disease.
Caffeine: A non-selective adenosine receptor antagonist that affects multiple adenosine receptor subtypes.
SCH58261: Another selective A2A receptor inhibitor with applications in cancer research.
Uniqueness
Adenosine receptor inhibitor 2 is unique in its high specificity and binding affinity for the A2A adenosine receptor. This specificity allows for targeted modulation of the receptor’s activity without affecting other adenosine receptor subtypes, making it a valuable compound in both research and therapeutic contexts .
Properties
Molecular Formula |
C17H20BrN5O2 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
8-[(3-bromophenyl)methylamino]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H20BrN5O2/c1-4-22-14-13(15(24)23(5-2)17(22)25)21(3)16(20-14)19-10-11-7-6-8-12(18)9-11/h6-9H,4-5,10H2,1-3H3,(H,19,20) |
InChI Key |
JQUHPWAAWOJUOW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)NCC3=CC(=CC=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















